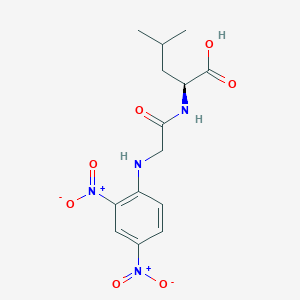
N-(2,4-Dinitrophenyl)glycyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)glycyl-L-leucine typically involves the reaction of L-leucine with 2,4-dinitrophenylhydrazine under specific conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dinitrophenyl)glycyl-L-leucine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The dinitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
N-(2,4-Dinitrophenyl)glycyl-L-leucine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-(2,4-Dinitrophenyl)glycyl-L-leucine involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound . The glycyl-L-leucine moiety can interact with enzymes and proteins, affecting their activity and function . These interactions can lead to various biochemical effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dinitrophenyl)-L-valine: Similar in structure but with a valine moiety instead of leucine.
N-(2,4-Dinitrophenyl)-L-isoleucine: Contains an isoleucine moiety.
N-(2,4-Dinitrophenyl)-L-phenylalanine: Contains a phenylalanine moiety.
Uniqueness
N-(2,4-Dinitrophenyl)glycyl-L-leucine is unique due to its specific combination of the dinitrophenyl group and the glycyl-L-leucine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Número CAS |
675587-89-0 |
|---|---|
Fórmula molecular |
C14H18N4O7 |
Peso molecular |
354.32 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(2,4-dinitroanilino)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H18N4O7/c1-8(2)5-11(14(20)21)16-13(19)7-15-10-4-3-9(17(22)23)6-12(10)18(24)25/h3-4,6,8,11,15H,5,7H2,1-2H3,(H,16,19)(H,20,21)/t11-/m0/s1 |
Clave InChI |
DHNUSMRZKXMGDT-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


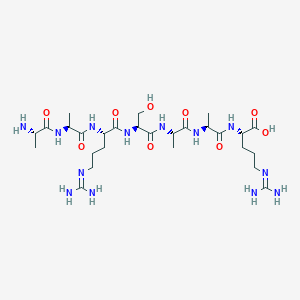

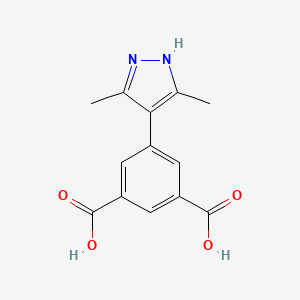
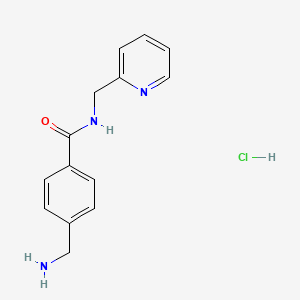
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
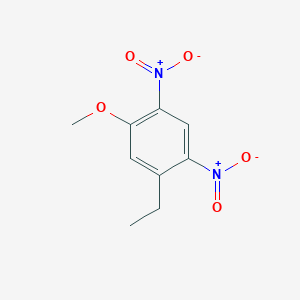
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
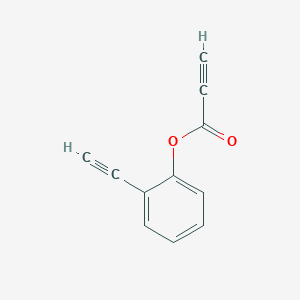
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
